N1-(3,4-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
N1-(3,4-Dimethylphenyl)-N2-(2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a thiazolo[3,2-b][1,2,4]triazole core linked to substituted aromatic groups. Oxalamides are a class of compounds explored for diverse applications, including flavor modulation (e.g., umami agonists like S336 ) and therapeutic agents (e.g., antitubercular candidates ). The target compound’s structure features a 3,4-dimethylphenyl group at the N1 position and a 4-methoxyphenyl-substituted thiazolo-triazol moiety at the N2 position.
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-14-4-7-17(12-15(14)2)25-22(30)21(29)24-11-10-18-13-32-23-26-20(27-28(18)23)16-5-8-19(31-3)9-6-16/h4-9,12-13H,10-11H2,1-3H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTBCEVKXNFZTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3,4-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound with potential biological activities. Its structure features a thiazole-triazole moiety that is known for various pharmacological properties. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 449.5 g/mol. The compound's structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N5O3S |
| Molecular Weight | 449.5 g/mol |
| CAS Number | 894032-71-4 |
The mechanism of action for this compound involves interactions with specific biological targets. It is believed to modulate enzyme activity and receptor interactions, leading to various pharmacological effects such as anti-inflammatory and anticancer activities. The presence of the oxalamide linkage enhances its solubility and bioavailability.
Anticancer Activity
Research has indicated that compounds containing thiazole and triazole moieties exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to interact with DNA and inhibit topoisomerases may contribute to its anticancer effects .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various studies. It has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. A comparative study highlighted that certain derivatives demonstrated anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting that this compound may serve as a viable alternative in treating inflammatory conditions .
Case Studies
- Study on Anticancer Effects : In a study published in Molecules, derivatives similar to this compound were tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 20 µM for different cell lines .
- Anti-inflammatory Evaluation : A separate investigation focused on the anti-inflammatory effects of related triazole compounds demonstrated significant reductions in edema in animal models. The compounds were administered at varying doses (1/10 DL50 and 1/5 DL50), resulting in up to 61% inhibition of edema compared to control groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
The structural and functional nuances of the target compound can be contextualized by comparing it with analogous oxalamides (Table 1).
Table 1: Structural and Molecular Comparison of Oxalamide Derivatives
*Calculated based on structural similarity to .
Substituent Effects on Molecular Properties
- Methoxy vs. Chloro Groups: The 4-methoxyphenyl group in the target compound (vs.
- Dimethylphenyl Isomerism : The 3,4-dimethylphenyl group (target) vs. 2,3-dimethylphenyl () alters steric and electronic profiles, which could affect receptor binding or metabolic stability .
- Heterocyclic Core Variations: The thiazolo-triazol system (target) differs from quinoline-based oxalamides (), suggesting divergent biological targets. Thiazolo-triazoles may engage in π-π stacking or hydrogen bonding due to their electron-rich aromatic systems .
Preparation Methods
Visible-Light-Mediated Cyclization
The thiazolo-triazole moiety is constructed via a regioselective photochemical reaction adapted from Sherif et al.:
Procedure:
- React α-bromo-1-(4-methoxyphenyl)butane-1,3-dione (generated in situ from 1-(4-methoxyphenyl)butane-1,3-dione and N-bromosuccinimide) with 5-phenyl-4H-1,2,4-triazole-3-thiol in aqueous medium under compact fluorescent light (CFL) irradiation.
- Stir for 30–45 min at room temperature.
Key Parameters:
Mechanistic Insight:
The reaction proceeds through:
- Radical initiation : Light-induced homolytic cleavage of the C–Br bond
- Thiyl radical formation : Attack on the α-position of the diketone
- Cyclization : Intramolecular radical recombination to form the thiazolo-triazole system
Oxalamide Bridge Formation
Stepwise Coupling via Oxalyl Chloride
The oxalamide is assembled using a two-stage protocol adapted from isoindoline-1,3-dione syntheses:
Stage 1 : Monoamide Formation
- Add 3,4-dimethylaniline (1.1 eq) to oxalyl chloride (1.0 eq) in dry DCM at 0°C
- Stir for 2 hr under N₂ atmosphere
- Remove excess oxalyl chloride in vacuo
Stage 2 : Secondary Amine Coupling
- Dissolve thiazolo-triazole ethylamine (1.0 eq) in THF
- Add monoamide chloride (1.05 eq) and Et₃N (2.5 eq)
- Reflux for 12 hr
- Purify by silica gel chromatography (Hexane:EtOAc = 3:7)
Optimized Conditions :
Critical Quality Controls :
Alternative Synthetic Routes
Ruthenium-Catalyzed Dehydrogenative Coupling
A green chemistry approach using Ru-MACHO catalyst (Fig. 2) enables direct coupling of ethylene glycol with amines:
Procedure :
- Mix equimolar thiazolo-triazole ethylamine and 3,4-dimethylaniline with Ru-MACHO (2 mol%)
- Heat at 135°C for 24 hr under N₂
- Filter precipitated product
Advantages :
- Atom economy: 92%
- No toxic reagents (H₂O as sole byproduct)
Limitations :
Purification and Characterization
Crystallization Protocol
Recrystallize crude product from THF/hexane (1:3):
- Dissolve in hot THF (60°C)
- Add hexane dropwise until cloud point
- Cool to 4°C for 12 hr
- Isolate crystals by vacuum filtration
X-ray Crystallography Data (analogous compound):
- Space group : P2₁/c
- Unit cell : a = 12.34 Å, b = 7.89 Å, c = 15.02 Å
- R-factor : 0.041
Scalability and Process Considerations
Industrial-scale production requires:
- Continuous Flow Reactors : For photochemical steps to enhance light penetration
- In-line Analytics : FTIR and UV monitoring of amine coupling
- Waste Management : Recovery of Ru catalysts (>90% via ion-exchange resins)
Challenges and Optimization Strategies
Q & A
Q. What are the critical steps in synthesizing this compound, and how do reaction conditions impact yield and purity?
- Methodological Answer : Synthesis involves multi-step reactions: (1) Formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclization of thiourea derivatives with α-haloketones. (2) Coupling the core to the oxalamide backbone using carbodiimide-based coupling agents (e.g., EDCI) in anhydrous DMF. (3) Functionalization with substituted phenyl groups via nucleophilic substitution or Buchwald-Hartwig amination. Key Conditions :
-
Temperature: 60–80°C for cyclization steps.
-
Solvent: Polar aprotic solvents (DMF, DMSO) for coupling.
-
Catalysts: Triethylamine or DMAP for amide bond formation.
Yield Optimization : Purification via column chromatography (silica gel, hexane/EtOAc gradient) improves purity to >95% .- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Thiourea, α-bromoketone, EtOH, 70°C | 65–70 | 85% |
| Coupling | EDCI, DMF, RT, 24h | 50–55 | 90% |
| Final Purification | Column chromatography | 40–45 | 98% |
Q. Which spectroscopic techniques are most reliable for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ 2.2–2.4 ppm, aromatic protons at δ 6.8–7.5 ppm) and confirms substitution patterns.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 449.5 for C23H23N5O3S) .
- IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and triazole/thiazole ring vibrations (~1500–1600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across assays?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Mitigation strategies:
-
Orthogonal Assays : Validate anticancer activity using both MTT (cell viability) and caspase-3 activation assays.
-
Solvent Controls : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
-
Dose-Response Curves : Establish EC50 values across 3+ independent replicates.
Example : Inconsistent IC50 values for antiproliferative activity (e.g., 5 μM vs. 12 μM) may reflect differences in cell membrane permeability .- Data Table :
| Assay Type | Cell Line | IC50 (μM) | Solvent Used | Reference |
|---|---|---|---|---|
| MTT | MCF-7 | 5.2 ± 0.3 | DMSO 0.1% | |
| Caspase-3 | HeLa | 12.1 ± 1.1 | PBS |
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyls) to reduce logP (predicted logP = 3.5 for the parent compound).
- Prodrug Design : Mask amide groups with ester prodrugs to enhance intestinal absorption.
- Formulation : Use lipid-based nanoemulsions to improve aqueous solubility (<10 μg/mL in water) .
Q. How does the compound interact with biological targets at the molecular level?
- Methodological Answer : Computational docking (e.g., AutoDock Vina) predicts binding to kinase domains (e.g., EGFR tyrosine kinase) via hydrogen bonds between the oxalamide moiety and Lys721. Validate experimentally:
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified EGFR.
- Western Blotting : Assess phosphorylation inhibition of EGFR in A431 cells.
Key Finding : IC50 of 8.3 μM for EGFR inhibition correlates with antiproliferative activity .
Experimental Design Considerations
Q. What controls are essential for assessing enzymatic inhibition?
- Methodological Answer :
- Negative Controls : Substrate + enzyme without inhibitor.
- Positive Controls : Known inhibitors (e.g., gefitinib for EGFR).
- Blind Docking : Use decoy compounds to rule out nonspecific binding .
Contradiction Analysis
Q. Why do thermal stability studies (DSC/TGA) show variability in decomposition temperatures?
- Methodological Answer : Variability arises from crystallinity differences. Solutions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
